molecular formula C15H19ClN4O4S2 B10971692 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10971692
M. Wt: 418.9 g/mol
InChI Key: WLOJOFKLWQEISX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with sulfonyl groups attached to a 4-chlorophenyl and a 1-ethyl-1H-pyrazol-4-yl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps. The process begins with the preparation of the sulfonyl chloride derivatives of 4-chlorophenyl and 1-ethyl-1H-pyrazol-4-yl. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl phenyl sulfide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its dual sulfonyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C15H19ClN4O4S2

Molecular Weight

418.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C15H19ClN4O4S2/c1-2-18-12-15(11-17-18)26(23,24)20-9-7-19(8-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3

InChI Key

WLOJOFKLWQEISX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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